6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline
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Overview
Description
6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antibacterial, antimalarial, and anticancer properties. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability .
Preparation Methods
The synthesis of 6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline typically involves multiple steps. One common method includes the reaction of 3-fluoro-6-methoxy-4-(oxiran-2-yl)quinoline with various reagents to introduce the desired functional groups . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity. Specific details on the industrial synthesis are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinolines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It finds applications in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial cell division and leads to cell death . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other fluorinated quinolines.
Properties
IUPAC Name |
6-fluoro-3-(oxiran-2-ylmethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-9-1-2-12-8(3-9)4-10(5-14-12)15-6-11-7-16-11/h1-5,11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSINVAIPALIFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN=C3C=CC(=CC3=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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